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H-D-Ala-D-Ala-D-Ala-D-Ala-OH -

H-D-Ala-D-Ala-D-Ala-D-Ala-OH

Catalog Number: EVT-1638638
CAS Number:
Molecular Formula: C12H22N4O5
Molecular Weight: 302.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a synthetic peptide consisting of four D-alanine residues followed by a hydroxyl group. This compound serves as a substrate for D-aminopeptidase, an enzyme that catalyzes the hydrolysis of D-amino acids from peptides and proteins. The significance of D-alanine derivatives lies in their role in bacterial cell wall synthesis, where they are crucial for the formation of peptidoglycan, a vital component of bacterial cell walls.

Source

D-alanine is not only synthesized by bacteria but can also be produced through racemization of L-alanine, which occurs via the action of alanine racemases. These enzymes facilitate the conversion of L-alanine to D-alanine, allowing for the incorporation of D-amino acids into various biological structures and processes .

Classification

H-D-Ala-D-Ala-D-Ala-D-Ala-OH is classified as a peptide and falls under the category of D-amino acid compounds. Its structural composition positions it within biochemical research focused on antibiotic development and bacterial metabolism.

Synthesis Analysis

Methods

The synthesis of H-D-Ala-D-Ala-D-Ala-D-Ala-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details:

  1. Resin Selection: A suitable resin is chosen based on the desired properties of the final peptide.
  2. Amino Acid Coupling: Each D-alanine residue is added using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
  3. Deprotection Steps: Protecting groups on amino acids are removed at each step to allow for further coupling.
  4. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin using acidic conditions.
Molecular Structure Analysis

Structure

The molecular structure of H-D-Ala-D-Ala-D-Ala-D-Ala-OH consists of four D-alanine units linked by peptide bonds, with a hydroxyl group at one end. The general formula can be represented as C12H22N4O5C_{12}H_{22}N_{4}O_{5}.

Data

  • Molecular Weight: Approximately 274.34 g/mol
  • Chemical Formula: C₁₂H₂₂N₄O₅
  • Structural Representation: The structure can be visualized in terms of its backbone and side chain configurations, highlighting the stereochemistry associated with D-amino acids.
Chemical Reactions Analysis

Reactions

H-D-Ala-D-Ala-D-Ala-D-Ala-OH participates in various biochemical reactions, primarily involving its hydrolysis by D-aminopeptidase. This reaction releases individual D-alanine molecules, which can then be utilized in metabolic pathways or as building blocks for other peptides.

Technical Details:

  • The reaction mechanism typically involves the formation of a tetrahedral intermediate during enzyme catalysis, followed by the cleavage of the peptide bond to release free D-alanine.
Mechanism of Action

Process

The mechanism by which H-D-Ala-D-Ala-D-Ala-D-Ala-OH acts as a substrate involves its binding to the active site of D-aminopeptidase. Upon binding, the enzyme catalyzes the hydrolysis, resulting in the sequential release of D-alanine residues.

Data

Studies have shown that this substrate mimics natural substrates involved in bacterial cell wall biosynthesis, making it relevant for understanding antibiotic resistance mechanisms and developing new antimicrobial agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with enzymes that target peptide bonds, particularly those involved in amino acid metabolism.
Applications

H-D-Ala-D-Ala-D-Ala-D-Ala-OH has several scientific applications:

  • Biochemical Research: Used extensively in studies involving D-aminopeptidases and their role in bacterial metabolism.
  • Antibiotic Development: Serves as a model compound for designing inhibitors targeting bacterial cell wall synthesis pathways.
  • Peptide Synthesis: Acts as a building block for synthesizing more complex peptides and proteins in laboratory settings .
Enzymatic Synthesis and Catalytic Mechanisms

Role of D-Alanine-D-Alanine Ligase (Ddl) in Tetrapeptide Biosynthesis

D-Alanine-D-alanine ligase (Ddl) is an essential ATP-grasp enzyme responsible for synthesizing the D-Ala-D-Ala dipeptide, which serves as the terminal unit in the peptidoglycan precursor tetrapeptide (L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala). This dipeptide is incorporated into the peptidoglycan biosynthesis pathway via the MurF ligase, which catalyzes the ATP-dependent addition of D-Ala-D-Ala to the UDP-MurNAc-tripeptide to form UDP-MurNAc-pentapeptide [1] [6]. The tetrapeptide H-D-Ala-D-Ala-D-Ala-D-Ala-OH represents a structural analog of this natural substrate and serves as a biochemical tool for studying the final stages of peptidoglycan assembly. Ddl enzymes function as homodimers, with each monomer containing distinct substrate-binding pockets: a high-affinity site for the first D-Ala (D-Ala1) and a lower-affinity site for the second D-Ala (D-Ala2) [3] [6]. Mutational studies reveal that residues like Glu15 (in E. coli DdlB) are critical for orienting the D-Ala1 amino group during catalysis, while conformational changes in loop regions (P-loop, Ω-loop) coordinate substrate positioning for dipeptide formation [3].

Table 1: Key Enzymes in Bacterial Tetrapeptide Biosynthesis

EnzymeFunctionProduct
Alanine racemase (Alr)Converts L-Ala to D-AlaD-Ala
Ddl ligaseCondenses two D-Ala moleculesD-Ala-D-Ala dipeptide
MurF ligaseAttaches D-Ala-D-Ala to UDP-MurNAc-tripeptideUDP-MurNAc-pentapeptide

ATP-Dependent Activation and Phosphoryl Transfer Mechanisms in Peptide Bond Formation

Ddl catalysis follows an ordered mechanism initiated by ATP binding and magnesium coordination. Structural studies of E. coli DdlB (EcDdlB) reveal that ATP’s γ-phosphate attacks the carboxylate group of D-Ala1, forming a high-energy acylphosphate intermediate (D-alanyl-phosphate) [1] [6]. This intermediate is stabilized by hydrogen bonding with residues in the oxyanion hole (e.g., Gly276) and electrostatic interactions with Arg255 and Lys215 [1]. The second D-Ala substrate then acts as a nucleophile, with its deprotonated α-amino group attacking the carbonyl carbon of D-alanyl-phosphate. This results in a tetrahedral transition state that collapses to release inorganic phosphate (Pi) and the D-Ala-D-Ala dipeptide [3].

Crucially, antibiotic studies demonstrate that D-cycloserine (DCS) exploits this mechanism: It undergoes phosphorylation at its O3 atom by ATP to form D-cycloserine phosphate (DCSP), which mimics D-alanyl-phosphate. DCSP irreversibly inhibits Ddl by occupying the D-Ala1 site while remaining covalently linked to ADP via magnesium bridges [1] [6]. Positional isotope exchange (PIX) experiments using [γ-¹⁸O₄]-ATP confirmed phosphoryl transfer to DCS, with isotopic scrambling observed via ³¹P NMR spectroscopy [6].

Table 2: Key Catalytic Intermediates in Ddl-Mediated Peptide Bond Formation

StepIntermediateKey Stabilizing Interactions
1. ATP bindingATP-Mg²⁺ complexP-loop closure, Mg²⁺ coordination
2. D-Ala1 bindingD-Ala1 carboxylate activationHydrogen bonds with Glu15, Gly276
3. Phosphoryl transferAcylphosphate intermediateArg255, Lys215, oxyanion pocket
4. Nucleophilic attackTetrahedral transition stateLoop 3 closure, hydrophobic pocket

Comparative Analysis of Ddl Orthologs in Bacterial vs. Vancomycin-Resistant Strains

Ddl orthologs exhibit critical structural variations that determine substrate specificity and antibiotic resistance. In vancomycin-sensitive bacteria (e.g., E. coli), Ddl generates D-Ala-D-Ala termini in peptidoglycan precursors, enabling vancomycin binding. Conversely, vancomycin-resistant enterococci (VRE) and lactic acid bacteria (LAB) express alternative ligases (e.g., VanA, VanB) that produce D-Ala-D-lactate (D-Ala-D-Lac) or D-Ala-D-Ser depsipeptides [2] [5]. These altered termini reduce vancomycin affinity by 1,000-fold due to the loss of a critical hydrogen bond between the lactate oxygen and vancomycin [4] [9].

Active site residue 258 (in Lactobacillus reuteri numbering) dictates specificity: Tyrosine at this position confers dipeptide (D-Ala-D-Ala) activity, while phenylalanine enables depsipeptide (D-Ala-D-Lac) synthesis [2] [4]. Heterologous expression of Ddl with Tyr258 in vancomycin-resistant L. reuteri converts it to vancomycin sensitivity by altering peptidoglycan termini to D-Ala-D-Ala [2] [4]. Phylogenetic analysis of 173 Lactobacillus species further confirms that 81% possess Phe-type Ddl, correlating with intrinsic vancomycin resistance [4] [5].

Table 3: Ddl Variants and Their Substrate Specificities

Ddl TypeKey ResidueProductVancomycin AffinityBacterial Example
Dipeptide ligaseTyrosineD-Ala-D-AlaHighE. coli, Vancomycin-sensitive strains
Depsipeptide ligasePhenylalanineD-Ala-D-LacLowL. plantarum, VRE
VanC-type ligaseVariableD-Ala-D-SerLowEnterococcus casseliflavus

Kinetic Studies of Substrate Specificity for D-Ala Oligomerization

Ddl exhibits stringent kinetic selectivity for D-Ala oligomerization, governed by ionic and steric factors. Steady-state kinetics of Thermus thermophilus Ddl (TtDdl) reveal a 20-fold increase in catalytic efficiency (kcat/Km) in the presence of K⁺ due to reduced Km for D-Ala2 (4020 μM → 200 μM). Monovalent cations (MVCs) like K⁺ and Rb⁺ bind adjacent to the active site, optimizing charge distribution for deprotonation of the D-Ala2 α-amino group – a prerequisite for nucleophilic attack [3]. Ionic radius dictates activation efficacy: K⁺ (1.51 Å) and Rb⁺ (1.66 Å) are optimal activators, while Na⁺ (1.18 Å) and Li⁺ (0.90 Å) show negligible effects [3].

Substrate profiling demonstrates that Ddl discriminates against L-amino acids and larger D-residues. While D-Ala is the primary substrate, Ddl ligases from vancomycin-resistant strains exhibit altered kinetics for D-lactate or D-serine, with VanA showing a 100-fold higher kcat/Km for D-Lac versus D-Ala [5]. Tetrapeptides like H-D-Ala-D-Ala-D-Ala-D-Ala-OH serve as substrates for D-aminopeptidases but are not direct products of Ddl; instead, they facilitate studies of transpeptidation efficiency in peptidoglycan cross-linking [7] [9].

Table 4: Kinetic Parameters for Ddl Activation by Monovalent Cations

Properties

Product Name

H-D-Ala-D-Ala-D-Ala-D-Ala-OH

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

Molecular Formula

C12H22N4O5

Molecular Weight

302.33 g/mol

InChI

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m1/s1

InChI Key

ZHRZLXZJVUFLNY-WCTZXXKLSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N

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